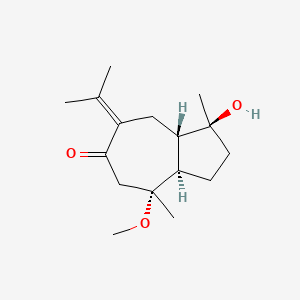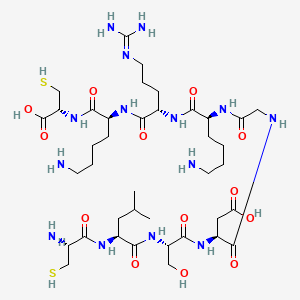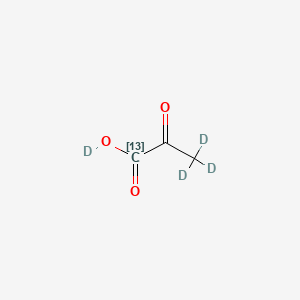
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is a deuterated analog of pyruvate, where the hydrogen atoms are replaced with deuterium. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate typically involves the deuteration of pyruvate. One common method is the hydrogen-deuterium exchange reaction. This process can be catalyzed by deuterium oxide (D₂O) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for the efficient and consistent production of deuterated compounds by maintaining optimal reaction conditions and ensuring a high degree of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid.
Reduction: It can be reduced to form deuterated lactate.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Deuterated acetic acid.
Reduction: Deuterated lactate.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of pyruvate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate involves its incorporation into metabolic pathways where it mimics the behavior of pyruvate. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include enzymes such as pyruvate dehydrogenase and lactate dehydrogenase.
Comparison with Similar Compounds
Similar Compounds
Deuterated Pyruvate: Similar in structure but with different deuterium labeling patterns.
Deuterated Lactate: The reduced form of deuterated pyruvate.
Deuterated Acetic Acid: The oxidized form of deuterated pyruvate.
Uniqueness
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C3H4O3 |
|---|---|
Molecular Weight |
93.08 g/mol |
IUPAC Name |
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD |
InChI Key |
LCTONWCANYUPML-DFGYQCDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[13C](=O)O[2H] |
Canonical SMILES |
CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
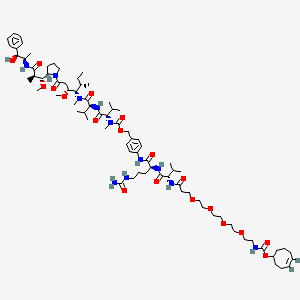
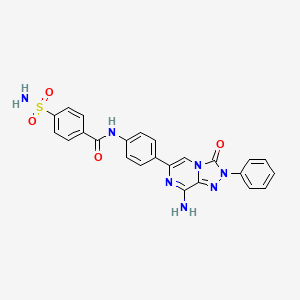
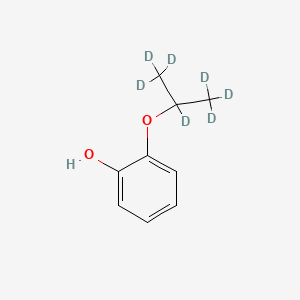
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
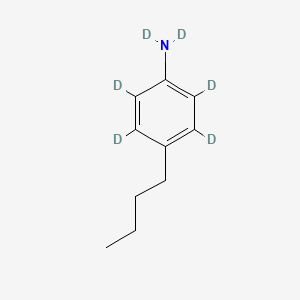
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
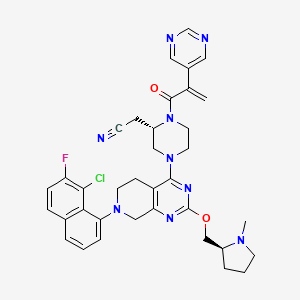
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
